1,2-Bis(4-methoxyphenyl)hydrazine
Overview
Description
1,2-Bis(4-methoxyphenyl)hydrazine is a chemical compound with the CAS number 1027-40-3 . It is a derivative of hydrazine, a class of compounds that has found wide utility in organic synthesis .
Synthesis Analysis
The synthesis of compounds similar to this compound has been reported. For instance, the N, N ′-bis [1- (4-methoxyphenyl)-5-methyl-1 H -1,2,3-triazole-4-carbonyl]hydrazide was synthesized from aryl triazole acids . Another method involved the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid .Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been established by MS, IR, and 1 H NMR spectral data . The structure of the newly synthesized heterocycle was confirmed through X-ray diffraction .Chemical Reactions Analysis
Hydrazines and their derivatives, like this compound, are important in organic synthesis. They can act as both N- and C-nucleophiles, and upon treatment with various reactants, attack can take place at multiple sites .Scientific Research Applications
Antimicrobial Activities
- Bioactive Bis-1,3,5-triazinyl Dithiocarbamates : Compounds synthesized using 1,2-bis(4-methoxyphenyl)hydrazine have demonstrated significant antimicrobial activity against gram-positive and gram-negative bacteria, as well as fungi. This highlights its potential in the development of new antimicrobial agents (Lunagariya, Desai, & Shah, 2007).
Biological Potential and Structural Analysis
- Bis(thiosemicarbazone) Derivatives : The structural characterization and computational analysis of derivatives made from this compound have shown promising antioxidant activities and the ability to cleave plasmid DNA, indicating their potential in biological applications (Ateş et al., 2018).
Corrosion Inhibition
- Inhibition of Mild Steel Corrosion : A study found that derivatives of this compound effectively inhibit the corrosion of mild steel in acidic media. This property makes it valuable in the field of materials science, especially for protecting metals against corrosion (Elkadi, Mernari, Traisnel, Bentiss, & Lagrenée, 2000).
Antineoplastic Agents
- Reductive Activation in Cancer Cells : Derivatives of this compound have been used to develop prodrugs that target oxygen-deficient areas in cancerous tissue, suggesting its importance in cancer therapy (Baumann et al., 2010).
Crystallographic Studies
- Structural Network Analysis : The crystal structure of benzyl N′-[(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-ylidene]hydrazine-1-carbodithioate was analyzed, providing insights into the three-dimensional molecular network formed by this compound (Tawfeeq, Kwong, Tahir, & Ravoof, 2019).
Chemosensing Applications
- Detection of Metal Ions : A study demonstrated the use of a compound derived from this compound as a fluorescent chemosensor for detecting metal ions like Zn(II) and Cd(II), indicating its utility in environmental monitoring and analysis (Purkait, Dey, & Sinhaa, 2018).
Mechanism of Action
While the specific mechanism of action for 1,2-Bis(4-methoxyphenyl)hydrazine is not available, similar compounds have shown various biological activities. For instance, certain compounds having 1,2,3-triazole nucleus have been reported as antibacterial, antifungal, antiviral, anti-inflammatory, and analgesic .
Future Directions
Properties
IUPAC Name |
1,2-bis(4-methoxyphenyl)hydrazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-17-13-7-3-11(4-8-13)15-16-12-5-9-14(18-2)10-6-12/h3-10,15-16H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKVHSIKZZFBMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NNC2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30292931 | |
Record name | 1,2-bis(4-methoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1027-40-3 | |
Record name | NSC86489 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-bis(4-methoxyphenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30292931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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